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Compound of Interest

Compound Name:
(5-Bromo-1-benzofuran-2-

yl)methanol

Cat. No.: B1273746 Get Quote

Introduction

(Aminostyryl)benzofurans represent a class of heterocyclic compounds with significant interest

in medicinal chemistry and drug development. The benzofuran scaffold is a core structure in

many biologically active natural products and synthetic drugs, known to exhibit a wide range of

pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

[1][2][3] The addition of an aminostyryl moiety can enhance these properties and introduce new

functionalities, such as the ability to inhibit amyloid-beta fibril formation, suggesting potential

applications in neurodegenerative diseases like Alzheimer's.[4] This document provides a

detailed protocol for the two-step synthesis of (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran from

(5-Bromo-1-benzofuran-2-yl)methanol, a readily accessible starting material.

Potential Applications

Anticancer Agents: Benzofuran derivatives have shown potent activity against various cancer

cell lines. The compounds synthesized via this protocol can be screened for their cytotoxic

effects against panels of human cancer cells, such as MCF-7 (breast) and HeLa (cervical).[2]

[5][6]

Antimicrobial Agents: The inherent antimicrobial properties of the benzofuran nucleus

suggest that these novel derivatives could be effective against a range of bacterial and

fungal pathogens.[1][7][8]
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Neuroprotective Agents: Aminostyrylbenzofurans have been identified as potent inhibitors of

Aβ fibril formation, a key pathological hallmark of Alzheimer's disease.[4][9] The synthesized

compounds are therefore valuable candidates for further investigation in this area.

Experimental Protocols
This section details the two-step synthetic procedure for the preparation of (E)-2-(4-

aminostyryl)-5-bromo-1-benzofuran.

Step 1: Oxidation of (5-Bromo-1-benzofuran-2-
yl)methanol to 5-Bromo-1-benzofuran-2-carbaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using

manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic alcohols.

Materials and Reagents:

(5-Bromo-1-benzofuran-2-yl)methanol

Activated Manganese Dioxide (MnO₂)

Dichloromethane (DCM), anhydrous

Celite®

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Reflux condenser (optional, for prolonged reactions)

Buchner funnel and filter paper

Rotary evaporator

Procedure:
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To a solution of (5-Bromo-1-benzofuran-2-yl)methanol (1.0 eq) in anhydrous

dichloromethane (DCM, approx. 20 mL per gram of starting material) in a round-bottom flask,

add activated manganese dioxide (5.0-10.0 eq).

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 4-24 hours). If the reaction is slow, gentle heating to reflux may be

applied.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the

manganese dioxide. Wash the filter cake thoroughly with DCM.

Combine the filtrate and washings and dry over anhydrous magnesium sulfate (MgSO₄).

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude 5-Bromo-1-benzofuran-2-carbaldehyde.

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) or by recrystallization to obtain the pure aldehyde.

Step 2: Horner-Wadsworth-Emmons Reaction for the
Synthesis of (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran
This protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction to form the styryl double

bond with high (E)-stereoselectivity.[10][11][12] The reaction involves the condensation of 5-

Bromo-1-benzofuran-2-carbaldehyde with the carbanion generated from diethyl (4-

aminobenzyl)phosphonate.[13][14]

Materials and Reagents:

5-Bromo-1-benzofuran-2-carbaldehyde (from Step 1)

Diethyl (4-aminobenzyl)phosphonate[13][15]

Sodium Hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Ethyl acetate (EtOAc)

Brine (saturated aqueous NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Schlenk flask or oven-dried round-bottom flask with a septum

Magnetic stirrer

Syringes and needles

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride

(1.2 eq) to anhydrous THF (approx. 10 mL per mmol of NaH).

Cool the suspension to 0 °C in an ice bath.

Dissolve diethyl (4-aminobenzyl)phosphonate (1.1 eq) in a minimal amount of anhydrous

THF and add it dropwise to the NaH suspension via syringe.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

Dissolve 5-Bromo-1-benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF and add it

dropwise to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-6

hours).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄,

and filter.

Concentrate the solvent under reduced pressure. The crude product can be purified by

column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield

the pure (E)-2-(4-aminostyryl)-5-bromo-1-benzofuran.

Data Presentation
Table 1: Physicochemical Properties of Key Compounds

Compound
Name

Structure
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
State

Expected
Melting
Point (°C)

(5-Bromo-1-

benzofuran-

2-yl)methanol

Br-

c1ccc2c(c1)o

c(C[OH])c2

C₉H₇BrO₂ 227.06 Solid N/A

5-Bromo-1-

benzofuran-

2-

carbaldehyde

Br-

c1ccc2c(c1)o

c(C=O)c2

C₉H₅BrO₂ 225.04
Crystalline

Solid
~129

Diethyl (4-

aminobenzyl)

phosphonate

H₂N-c1ccc(C-

-INVALID-

LINK--

(OCC)OCC)c

c1

C₁₁H₁₈NO₃P 243.24
Crystalline

Powder
90-94[14]

(E)-2-(4-

aminostyryl)-

5-bromo-1-

benzofuran

Br-

c1ccc2c(c1)o

c(/C=C/c3ccc

(N)cc3)c2

C₁₆H₁₂BrNO 329.18 Solid N/A

N/A: Data not readily available in the searched literature. Expected values are based on similar

compounds.
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Table 2: Summary of Reported Biological Activities for Related Benzofuran Derivatives

Compound
Class

Biological
Activity

Target
Organism/Cell
Line

Potency (IC₅₀ /
MIC)

Reference

Aminostyrylbenz

ofurans

Inhibition of Aβ

fibril formation

Amyloid beta-

Peptides

IC₅₀ = 0.07 - 0.08

µM
[4]

Bromo-

substituted

Benzofurans

Antibacterial
Various bacterial

strains

MIC = 29.76 -

31.96 mmol/L
[1]

Benzofuran-2-

carboxamides
Antioxidant DPPH radical

Inhibition rate:

23.5% at 100 µM

Piperazine-

based

Benzofurans

Anticancer
MCF-7, A549,

HeLa, HCT116
IC₅₀ < 10 µM [2]

2-

Arylbenzofurans
Antifungal C. albicans

MIC as low as 25

µg/ml
[16]
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Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of (aminostyryl)benzofurans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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